HPLC Resolution Failure Under EP Conditions: Impurity B vs. Celecoxib
The European Pharmacopoeia monograph HPLC method for celecoxib drug substance cannot adequately separate celecoxib from its EP Impurity B (i.e., the target compound), as the system suitability criterion for resolution is not achieved [1].
| Evidence Dimension | Chromatographic resolution (Rs) between celecoxib and Impurity B |
|---|---|
| Target Compound Data | EP Impurity B (CAS 331943-04-5) |
| Comparator Or Baseline | Celecoxib (CAS 169590-42-5) |
| Quantified Difference | Resolution (Rs) < 1.8; specified pharmacopeial acceptance criterion is NLT 1.8 |
| Conditions | European Pharmacopoeia HPLC method for celecoxib drug substance; conventional C18 and phenyl stationary phases failed to achieve required resolution |
Why This Matters
This resolution failure makes the target compound uniquely indispensable for developing and validating improved HPLC methods, as it is the impurity that defines the critical separation challenge — no other impurity or celecoxib itself can replicate this requirement.
- [1] Tome, T.; Časar, Z.; Obreza, A. Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. *Molecules* **2020**, *25*(4), 809. DOI: 10.3390/molecules25040809. View Source
